

Comparative Structural Analysis: Pyrrolo[1,2-b]pyridazines vs. Alternatives

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Compound of Interest

Compound Name: 6-Bromopyrrolo[1,2-b]pyridazin-4-ol
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When designing novel therapeutics, the choice of the heterocyclic core dictates the molecule's three-dimensional conformation, solubility, and target-binding affinity. X-ray crystallography reveals distinct geometric advantages of the pyrrolo[1,2-b]pyridazine scaffold compared to its bulkier counterpart, pyrrolo[2,1-a]phthalazine, or the highly flexible phenstatin backbone[1].

- **Planarity and π - π Stacking:** The parent pyrrolo[1,2-b]pyridazine system often adopts a highly planar conformation. For instance, 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine crystallizes in the monoclinic P21/c space group, exhibiting a tight interplanar spacing of 3.400 Å[4]. This close π - π stacking is indicative of extensive electron delocalization, which is highly desirable for inserting into flat, hydrophobic kinase pockets.
- **Steric Accommodation:** In contrast, pyrrolo[2,1-a]phthalazine derivatives possess an extended fused ring system that introduces steric bulk, often forcing the molecule out of strict planarity to minimize crystal packing clashes[1].
- **Substituent-Induced Torsion:** Introducing bulky groups (e.g., ester groups at the C5 position) on the pyrrolo[1,2-b]pyridazine core can induce specific non-planar geometries. Crystallographic data of certain mesoionic-derived cycloadducts in the triclinic P-1 space

group reveal dihedral angles between 16.42° and 26.82° between aromatic fragments[5]. This tunable flexibility allows the scaffold to adapt dynamically to complex protein binding sites.

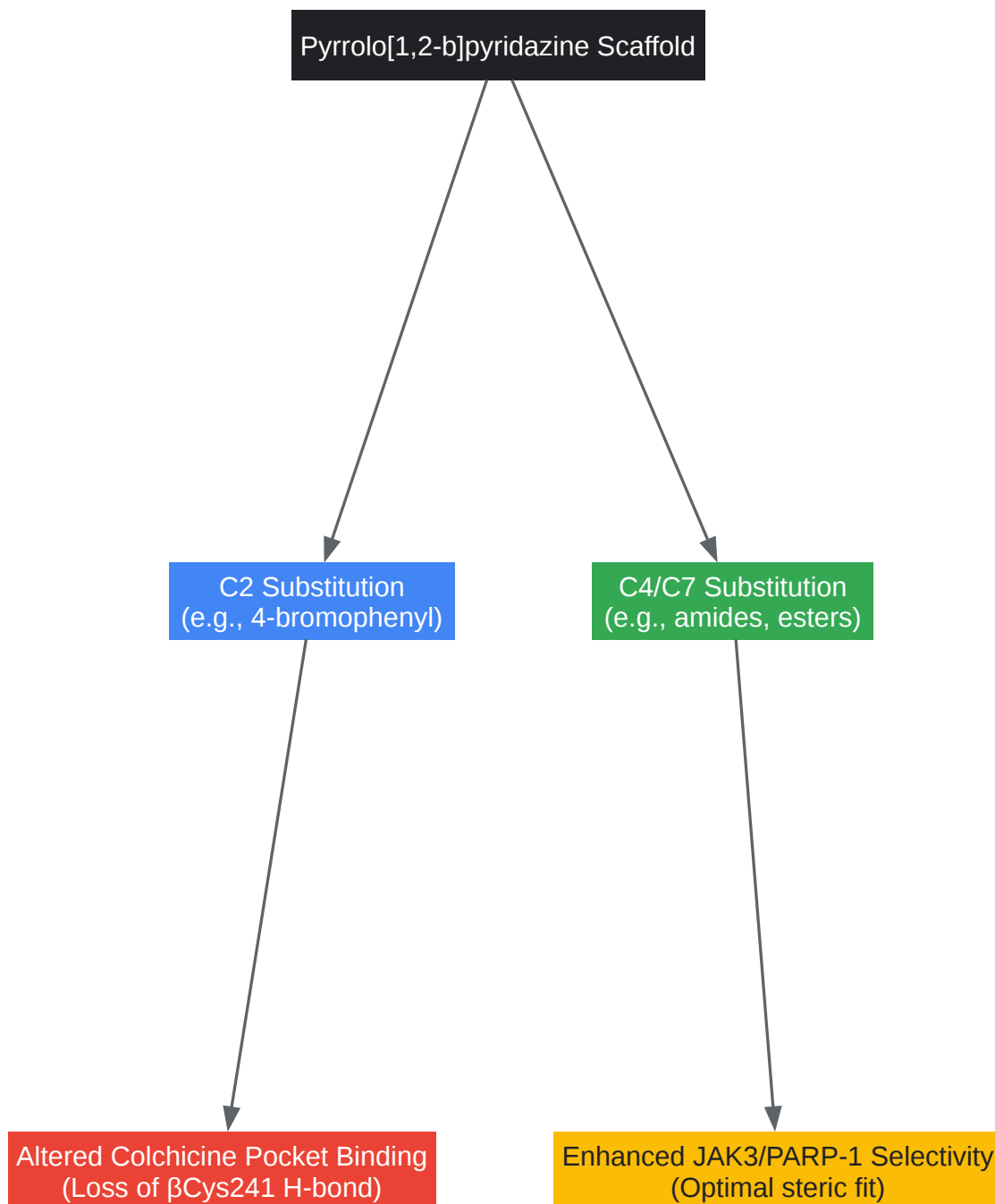
Table 1: Quantitative Crystallographic Comparison of Pyrrolo-Fused Scaffolds

Scaffold / Derivative	Space Group	Crystal System	Interplanar Spacing (π - π)	Dihedral Angle (Aromatic Rings)	Key Structural Trait
2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine	P21/c	Monoclinic	3.400 Å	~0° (Planar)	Strong π - π stacking; rigid core[4]
Pyrrolo[1,2-b]pyridazine-5-carboxylate derivatives	P-1	Triclinic	~3.38 Å	16.42° - 26.82°	Substituent-induced torsion[5]
Pyrrolo[2,1-a]phthalazine derivatives	P21/n	Monoclinic	>3.45 Å	>30°	Extended bulk; reduced planarity[1]
Phenstatin (Flexible Alternative)	P212121	Orthorhombic	N/A (Flexible)	~50° - 60°	High rotational freedom[1]

Mechanistic Insights: How Crystallography Drives SAR

Crystallographic data directly informs Structure-Activity Relationship (SAR) logic. By mapping the exact atomic coordinates of pyrrolo[1,2-b]pyridazine derivatives, researchers can explain the causality behind observed biological activities.

- Tubulin Inhibition (Colchicine Binding Site): When the 3'-hydroxy-4'-methoxyphenyl ring of phenstatin is replaced with a pyrrolo[1,2-b]pyridazine moiety, the molecule acts as a potent tubulin polymerization inhibitor[1]. Crystallographic modeling explains a critical SAR anomaly: a 4-bromo substitution at the C2 position causes the phenyl ring to insert deeper into the colchicine pocket. This steric shift displaces the central heterocyclic core, physically disrupting the crucial hydrogen bond with the β Cys241 residue, thereby explaining the observed drop in biological efficacy compared to methoxy-substituted analogues[1].
- PARP-1 and JAK3 Selectivity: The rigid planarity of the pyrrolo[1,2-b]pyridazine core serves as an optimal vector for directing carboxamide and cyclopentylamino substituents into the narrow ATP-binding pockets of JAK3 and the nicotinamide-binding pocket of PARP-1, achieving high functional selectivity over off-target kinases (e.g., JAK2 or PARP-2)[2][3].



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Caption: Crystallography-driven SAR logic for pyrrolo[1,2-b]pyridazine derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the generation and crystallographic analysis of pyrrolo[1,2-b]pyridazine derivatives. Every step includes the mechanistic reasoning (causality) and a self-validation checkpoint.

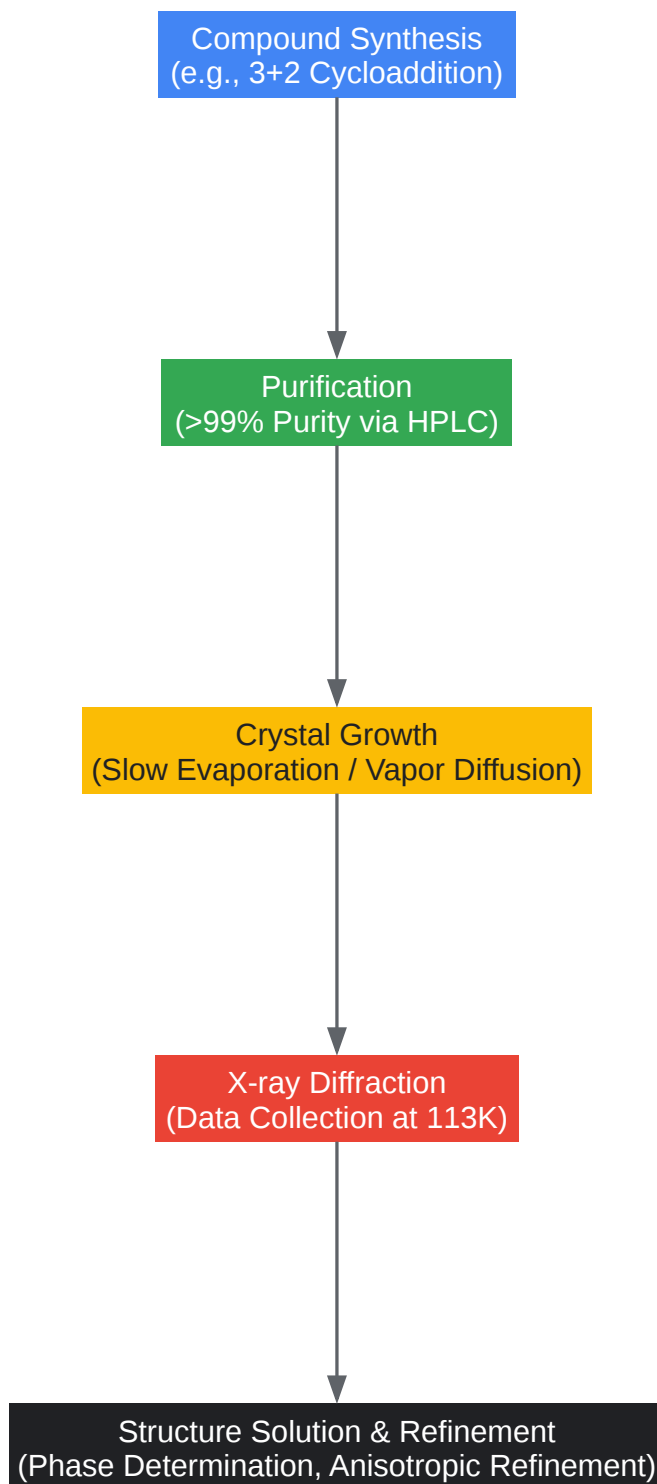
Protocol A: Thermodynamic Crystal Growth via Slow Evaporation Causality: Pyrrolo[1,2-b]pyridazines possess strong π - π stacking tendencies[4]. Rapid precipitation (e.g., via crash cooling) traps the molecules in kinetically favored, disordered states, yielding microcrystalline powders unsuitable for single-crystal X-ray diffraction. Slow evaporation ensures thermodynamic control, allowing the planar aromatic systems to stack optimally.

- **Solvent Selection:** Dissolve 10-15 mg of HPLC-purified (>99%) pyrrolo[1,2-b]pyridazine derivative in 2 mL of a binary solvent system (e.g., Dichloromethane/Hexane, 1:1 v/v). Reasoning: DCM provides high initial solubility, while the slow evaporation of DCM gradually increases the proportion of the anti-solvent (Hexane), gently driving supersaturation.
- **Filtration:** Pass the solution through a 0.22 μ m PTFE syringe filter into a clean, scratch-free glass vial. Reasoning: Particulate impurities act as heterogeneous nucleation sites, leading to multiple small crystals rather than a single, high-quality crystal.
- **Controlled Evaporation:** Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20°C for 5-7 days.
- **Validation Check:** Inspect under polarized light microscopy. A successful crystal will extinguish polarized light uniformly when rotated, indicating a single, ordered crystal lattice rather than a twinned aggregate.

Protocol B: Cryogenic X-ray Diffraction and Refinement Causality: Data collection at cryogenic temperatures (113K) minimizes thermal atomic motion (atomic displacement parameters)[4]. This is critical for conjugated systems like pyrrolo[1,2-b]pyridazines, as it allows for the precise determination of subtle bond length variations (e.g., distinguishing between single and double bonds in the delocalized 5-membered ring).

- **Mounting:** Coat the selected crystal (approx. 0.2 \times 0.2 \times 0.1 mm) in inert perfluoropolyether oil and mount it on a MiTeGen loop. Transfer immediately to the goniometer equipped with a nitrogen cold stream set to 113K.

- **Data Collection:** Collect intensity data using a diffractometer equipped with Mo-K α radiation ($\lambda = 0.71073 \text{ \AA}$) or Cu-K α radiation (for absolute structure determination of chiral derivatives).
- **Integration and Scaling:** Process the raw frames using software such as APEX or CrysAlisPro. Apply multi-scan absorption corrections. Reasoning: Flat, planar crystals often exhibit anisotropic absorption; correcting this ensures accurate electron density mapping.
- **Structure Solution:** Solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on F^2 (SHELXL).
- **Validation Check:** The protocol is self-validating if the internal agreement factor (R_{int}) is < 0.05 , the final R_1 value is < 0.05 , and the Goodness-of-Fit (Goof) is approximately 1.0. Residual electron density peaks should be $< 0.5 \text{ e/\AA}^3$.



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Caption: Workflow for single-crystal X-ray diffraction of pyrrolo[1,2-b]pyridazines.

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